molecular formula C27H25NO2 B12570502 6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one CAS No. 330671-13-1

6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one

Cat. No.: B12570502
CAS No.: 330671-13-1
M. Wt: 395.5 g/mol
InChI Key: XGELQCGREIIINR-UHFFFAOYSA-N
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Description

6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its unique structure, which includes a pyran-2-one core substituted with diethylamino and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 4-(diethylamino)benzaldehyde with 3,4-diphenyl-2H-pyran-2-one in the presence of a base such as piperidine or pyridine. The reaction is usually performed in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and diethylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amines/thiols.

Scientific Research Applications

6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways:

    Fluorescence: The compound exhibits strong fluorescence due to its conjugated structure, which allows it to absorb and emit light at specific wavelengths.

    Biological Activity: The diethylamino and phenyl groups contribute to its ability to interact with biological molecules, potentially inhibiting or modulating their functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one is unique due to its specific combination of diethylamino and phenyl groups attached to the pyran-2-one core. This unique structure imparts distinct fluorescence properties and biological activities, making it valuable for various applications in research and industry.

Properties

CAS No.

330671-13-1

Molecular Formula

C27H25NO2

Molecular Weight

395.5 g/mol

IUPAC Name

6-[4-(diethylamino)phenyl]-3,4-diphenylpyran-2-one

InChI

InChI=1S/C27H25NO2/c1-3-28(4-2)23-17-15-21(16-18-23)25-19-24(20-11-7-5-8-12-20)26(27(29)30-25)22-13-9-6-10-14-22/h5-19H,3-4H2,1-2H3

InChI Key

XGELQCGREIIINR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=CC(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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